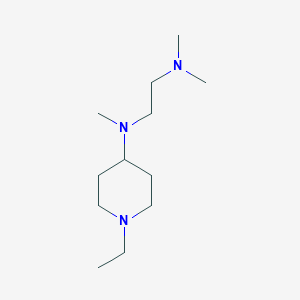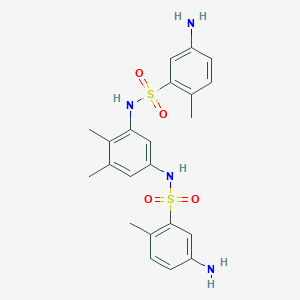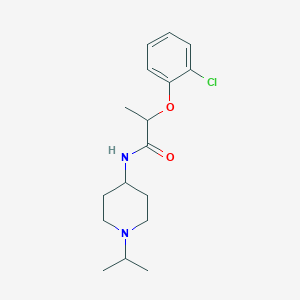
N-(1-ethyl-4-piperidinyl)-N,N',N'-trimethyl-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-4-piperidinyl)-N,N',N'-trimethyl-1,2-ethanediamine, commonly known as 'E-4018', is a novel compound that has garnered significant attention in the scientific community. It is a potent and selective inhibitor of the neuronal nicotinic acetylcholine receptor (nAChR) subtype α4β2, which is involved in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
E-4018 selectively binds to the α4β2 N-(1-ethyl-4-piperidinyl)-N,N',N'-trimethyl-1,2-ethanediamine subtype and inhibits its activity. This receptor subtype is involved in several neurological functions such as learning, memory, attention, and mood regulation. By inhibiting the α4β2 N-(1-ethyl-4-piperidinyl)-N,N',N'-trimethyl-1,2-ethanediamine subtype, E-4018 modulates the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate, which are implicated in several neurological disorders.
Biochemical and physiological effects:
E-4018 has been shown to have several biochemical and physiological effects. It increases the release of acetylcholine in the hippocampus, which is involved in learning and memory. It also increases the release of dopamine in the striatum, which is involved in movement control. Furthermore, E-4018 has been shown to reduce inflammation and oxidative stress, which are implicated in several neurological disorders.
実験室実験の利点と制限
E-4018 has several advantages for lab experiments. It is highly selective for the α4β2 N-(1-ethyl-4-piperidinyl)-N,N',N'-trimethyl-1,2-ethanediamine subtype, which allows for specific modulation of this receptor subtype. It has a long half-life and can be administered orally, which makes it suitable for chronic treatment. However, E-4018 has limitations as well. It is a relatively new compound, and its long-term safety profile is not well established. Furthermore, its mechanism of action is complex and involves the modulation of several neurotransmitters, which makes it challenging to interpret its effects.
将来の方向性
E-4018 has several potential future directions. It can be further studied for its therapeutic potential in various neurological disorders. Its mechanism of action can be further elucidated to understand its effects on various neurotransmitter systems. Furthermore, its safety profile can be studied in more detail to establish its long-term safety. Finally, E-4018 can be used as a tool compound to study the role of the α4β2 N-(1-ethyl-4-piperidinyl)-N,N',N'-trimethyl-1,2-ethanediamine subtype in various neurological functions.
Conclusion:
In conclusion, E-4018 is a novel compound with significant potential for the treatment of various neurological disorders. Its selective inhibition of the α4β2 N-(1-ethyl-4-piperidinyl)-N,N',N'-trimethyl-1,2-ethanediamine subtype makes it a promising therapeutic agent. However, further research is needed to establish its safety profile and understand its mechanism of action.
合成法
The synthesis of E-4018 involves the reaction of 1-ethyl-4-piperidone with N,N,N'-trimethyl-1,2-ethanediamine in the presence of sodium hydride. The resulting product is then purified using column chromatography to obtain pure E-4018. The purity of the compound is confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
E-4018 has been extensively studied for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, E-4018 has been shown to improve cognitive function and reduce amyloid beta levels in animal models. In Parkinson's disease, E-4018 has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In schizophrenia, E-4018 has been shown to improve cognitive function and reduce positive symptoms.
特性
IUPAC Name |
N'-(1-ethylpiperidin-4-yl)-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3/c1-5-15-8-6-12(7-9-15)14(4)11-10-13(2)3/h12H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLFKMLHYHCNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-ethylpiperidin-4-yl)-N,N,N'-trimethylethane-1,2-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4966488.png)

![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4966506.png)
![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4966509.png)
![6-hydroxy-5-[(4-methyl-1-piperidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4966511.png)

![2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4966519.png)
![methyl 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4966525.png)

![N-(3-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4966544.png)

![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4966557.png)

![3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B4966580.png)